molecular formula C18H16N2O3 B12044592 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide, AldrichCPR

2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide, AldrichCPR

Cat. No.: B12044592
M. Wt: 308.3 g/mol
InChI Key: RUCJAELZIZCIFW-SDNWHVSQSA-N
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Description

2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide, AldrichCPR, is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, is reacted with an appropriate reagent to introduce the cyano group.

    Coupling with Hydroxyphenyl: The intermediate is then coupled with 4-hydroxybenzaldehyde under specific conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response. The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide
  • 2-Cyano-N-(4-ethoxyphenyl)-3-(3-hydroxyphenyl)-2-propenamide
  • 2-Cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-propenamide

Uniqueness

2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a cyano group, ethoxyphenyl group, and hydroxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H16N2O3/c1-2-23-17-9-5-15(6-10-17)20-18(22)14(12-19)11-13-3-7-16(21)8-4-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-11+

InChI Key

RUCJAELZIZCIFW-SDNWHVSQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Origin of Product

United States

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